Cas no 2229664-70-2 (O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine
- EN300-1860278
- 2229664-70-2
- O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine
-
- インチ: 1S/C12H15NO/c13-14-10-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-7H,8-10,13H2/b7-6+
- InChIKey: ILMBTPMKWZGRGG-VOTSOKGWSA-N
- ほほえんだ: O(CC1(/C=C/C2C=CC=CC=2)CC1)N
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860278-1.0g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1860278-0.1g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1860278-5.0g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1860278-2.5g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1860278-0.05g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1860278-10g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1860278-0.25g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1860278-10.0g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1860278-0.5g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1860278-5g |
O-{[1-(2-phenylethenyl)cyclopropyl]methyl}hydroxylamine |
2229664-70-2 | 5g |
$4349.0 | 2023-09-18 |
O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamineに関する追加情報
Research Briefing on O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine (CAS: 2229664-70-2)
O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine (CAS: 2229664-70-2) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropylmethyl-hydroxylamine moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery. Recent studies have explored its synthesis, mechanism of action, and potential applications in treating diseases such as cancer and neurodegenerative disorders.
The synthesis of O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to minimize by-products and enhance the scalability of the synthesis. The compound's structural features, including the presence of a hydroxylamine group, make it a versatile intermediate for further chemical modifications, enabling the development of derivatives with enhanced pharmacological properties.
In vitro and in vivo studies have demonstrated that O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine exhibits potent inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been shown to selectively inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
Recent preclinical trials have further validated the therapeutic potential of O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine. In animal models of glioblastoma, the compound significantly reduced tumor growth and improved survival rates. These findings are supported by pharmacokinetic studies, which indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's low toxicity and high efficacy make it a promising candidate for further clinical development.
Despite these encouraging results, challenges remain in the development of O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine as a therapeutic agent. Issues such as stability under physiological conditions and potential off-target effects need to be addressed. Ongoing research is focused on optimizing the compound's formulation and delivery methods to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine (CAS: 2229664-70-2) represents a promising avenue for drug discovery and development. Its unique chemical structure and potent biological activity make it a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should focus on addressing the current limitations and exploring its full therapeutic potential in various disease contexts.
2229664-70-2 (O-{1-(2-phenylethenyl)cyclopropylmethyl}hydroxylamine) 関連製品
- 502910-52-3(2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide)
- 1344236-50-5(Cyclopentanone, 3-[(2,4-difluorophenyl)thio]-)
- 2680571-49-5(ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate)
- 1353954-59-2([1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine)
- 2524-78-9(3-Acetamidothioanisole)
- 775351-56-9(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 2248411-95-0(Tert-butyl 5-aminothiophene-3-carboxylate)
- 2092201-69-7(methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)
- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 1858140-36-9(2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde)




